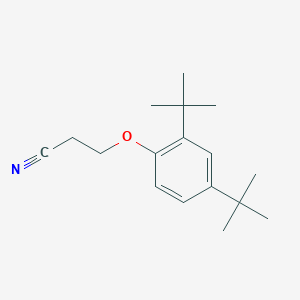

3-(2,4-二叔丁基苯氧基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including iodination, acetyl protection, coupling reactions, and deacetylation, as seen in the synthesis of a novel diamine for polyimide production . Another synthesis approach for a monomer used in poly(amide-imide) production involves a three-step reaction starting with nitrophenol and dibromo propane, followed by reduction and reaction with trimellitic anhydride . These methods suggest that the synthesis of "3-(2,4-Di-tert-butylphenoxy)propanenitrile" would likely involve multi-step organic reactions, possibly including protection and deprotection steps, and functional group transformations.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic methods, including FTIR, NMR, and X-ray crystallography . The presence of tert-butyl groups and phenoxy units can influence the solubility and crystallinity of these compounds . The molecular structure of "3-(2,4-Di-tert-butylphenoxy)propanenitrile" would likely exhibit characteristics influenced by the bulky tert-butyl groups and the electron-withdrawing nitrile group.

Chemical Reactions Analysis

The chemical reactions involving related compounds show that the presence of tert-butyl groups can lead to high thermooxidative stability . Additionally, the reactivity of propenenitrile derivatives with other reagents, such as dimethyl ethynedicarboxylate, can lead to the formation of various heterocyclic compounds . This suggests that "3-(2,4-Di-tert-butylphenoxy)propanenitrile" may also participate in reactions that form stable products with potential applications in material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include high thermal stability, light transparency, and amorphous nature . The introduction of tert-butyl groups and phenoxy units into polymer backbones can enhance solubility and transparency while maintaining high glass transition temperatures . The compound "3-(2,4-Di-tert-butylphenoxy)propanenitrile" would likely share some of these properties, such as solubility in organic solvents and thermal stability, due to the presence of similar functional groups.

科学研究应用

化学合成与反应

硒吩和丁二烯合成:Döpp 和 Sturm(1997 年)的一项研究展示了使用 2-(有机硒代)丙烯腈合成 2,3-二氢硒吩和多取代丁二烯,突出了有机合成中的化学反应性和潜在应用 (Döpp & Sturm, 1997).

酞菁合成:Ağırtaş(2007 年)使用庞大的(2,4-二叔丁基苯氧基)取代的邻苯二甲腈合成了高度可溶于有机溶剂的酞菁,表明在染料和颜料工业中具有应用 (Ağırtaş, 2007).

聚合物和材料科学

硅烷基抗氧化剂:Nedelčev 等人(2007 年)合成了含有 2,6-二叔丁基酚部分的硅烷基抗氧化剂,用于聚丙烯稳定,表明其在聚合物材料科学中的效用 (Nedelčev et al., 2007).

热化学研究:da Silva 等人(1999 年)对叔丁基和二叔丁基苯酚异构体的热化学性质(包括 2,4-二叔丁基苯酚)进行了一项研究,为材料科学和化学工程应用提供了至关重要的见解 (da Silva et al., 1999).

催化与反应动力学

烷基化中的催化活性:Elavarasan 等人(2011 年)研究了各种离子液体在叔丁醇叔丁基化苯酚中的催化活性,提供了对反应动力学和催化剂设计的见解 (Elavarasan et al., 2011).

加氢甲酰化催化剂:Jianhua(2007 年)由 2,2'-二(4-羟基苯基)丙烷和 2,4-二叔丁基苯酚合成了双亚磷酸酯配体,用于 1-己烯的加氢甲酰化,表明其在均相催化中的潜力 (Jianhua, 2007).

环境科学

- 水处理中的降解动力学:Wang 等人(2016 年)研究了紫外线/过硫酸盐降解 2,4-二叔丁基苯酚,为水处理和环境修复技术提供了见解 (Wang et al., 2016).

安全和危害

属性

IUPAC Name |

3-(2,4-ditert-butylphenoxy)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-16(2,3)13-8-9-15(19-11-7-10-18)14(12-13)17(4,5)6/h8-9,12H,7,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHMHKBXKSFACE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCCC#N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Di-tert-butylphenoxy)propanenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-acetyl-3-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2558845.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea](/img/structure/B2558847.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2558848.png)

![N-(2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558850.png)

![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2558854.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2558855.png)

![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2558856.png)

methanone](/img/structure/B2558862.png)

![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)